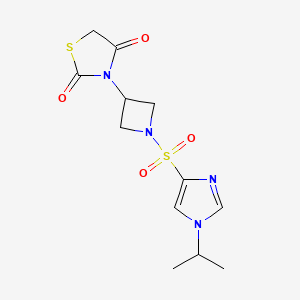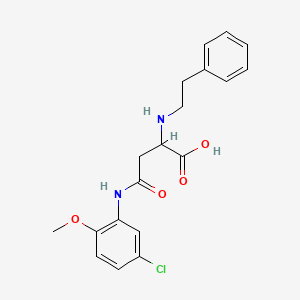![molecular formula C15H11F2N3O B2894798 N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide CAS No. 946209-32-1](/img/structure/B2894798.png)
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The effects would likely depend on the compound’s targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with 1H-indazole-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the phenyl ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles; reactions can be carried out in various solvents depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized indazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-sulfonamide: Contains a sulfonamide group, which may confer different biological activities.
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-thioamide: Features a thioamide group, potentially altering its reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-11-5-3-6-12(17)10(11)8-18-15(21)14-9-4-1-2-7-13(9)19-20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPBKNBKGMKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/new.no-structure.jpg)

![3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2894730.png)



![10-(3-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2894736.png)

